molecular formula C14H14Cl2S2Sn B13952463 Stannane, bis(p-chlorophenylthio)dimethyl- CAS No. 55216-04-1

Stannane, bis(p-chlorophenylthio)dimethyl-

Katalognummer: B13952463
CAS-Nummer: 55216-04-1
Molekulargewicht: 436.0 g/mol
InChI-Schlüssel: HJXJNGKSLLTUAZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, bis(p-chlorophenylthio)dimethyl- is a chemical compound with the molecular formula C14H14Cl2S2Sn. It is also known as bis(p-chlorophenylthio)dimethyltin. This compound is characterized by the presence of two p-chlorophenylthio groups attached to a dimethylstannane core. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of stannane, bis(p-chlorophenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with p-chlorothiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Stannane, bis(p-chlorophenylthio)dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The p-chlorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Stannane, bis(p-chlorophenylthio)dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of stannane, bis(p-chlorophenylthio)dimethyl- involves its interaction with molecular targets through its p-chlorophenylthio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Stannane, bis(p-chlorophenylthio)dimethyl- can be compared with other similar compounds, such as:

    Bis(dodecylthio)dimethylstannane: This compound has longer alkyl chains, which can affect its solubility and reactivity.

    Bis(butylthio)dimethylstannane: This compound has shorter alkyl chains, leading to different physical and chemical properties.

The uniqueness of stannane, bis(p-chlorophenylthio)dimethyl- lies in its specific combination of p-chlorophenylthio groups and dimethylstannane core, which imparts distinct reactivity and applications .

Eigenschaften

CAS-Nummer

55216-04-1

Molekularformel

C14H14Cl2S2Sn

Molekulargewicht

436.0 g/mol

IUPAC-Name

bis[(4-chlorophenyl)sulfanyl]-dimethylstannane

InChI

InChI=1S/2C6H5ClS.2CH3.Sn/c2*7-5-1-3-6(8)4-2-5;;;/h2*1-4,8H;2*1H3;/q;;;;+2/p-2

InChI-Schlüssel

HJXJNGKSLLTUAZ-UHFFFAOYSA-L

Kanonische SMILES

C[Sn](C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.